molecular formula C9H8O3 B3048871 8-hydroxychroman-4-one CAS No. 1843-90-9

8-hydroxychroman-4-one

Cat. No.: B3048871
CAS No.: 1843-90-9
M. Wt: 164.16 g/mol
InChI Key: CTRTZLJYANJCHF-UHFFFAOYSA-N
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Description

8-Hydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused to a dihydropyranone ring, with a hydroxyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxychroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate under acidic conditions to form the chromanone core, followed by hydroxylation at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological activities .

Scientific Research Applications

8-Hydroxychroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-hydroxychroman-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. The compound also modulates signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxychroman-4-one is unique due to the presence of the hydroxyl group at the 8th position, which significantly influences its chemical reactivity and biological activity. This structural feature allows it to participate in specific interactions that are not possible with its analogs .

Properties

IUPAC Name

8-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRTZLJYANJCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456099
Record name 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843-90-9
Record name 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,3-Dihydro-8-methoxy-4H-1-benzopyran-4-one (7.59 g, 42.4 mmol) was dissolved in xylene (80 mL) followed by addition of anhydrous aluminum chloride (11.4 g, 85.5 mmol), and the mixture was stirred at 100° C. for 2 hours. After cooling, the reaction mixture was poured into iced water and extracted with ethyl acetate. The organic layer was washed with 1N-hydrochloric acid and saturated aqueous sodium chloride solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure and the residue was crystallized from methanol-ethyl acetate-diethyl ether to provide 3.94 g of the title compound. Yield 56%.
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Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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